Compound Description: This compound is a potent γ-secretase inhibitor designed for potential use in Alzheimer's disease. It exhibits excellent in vitro potency with an IC50 of 0.06 nM. [] It incorporates a substituted hydrocinnamide C-3 side chain with a syn combination of α-alkyl or aryl and β-hydroxy or hydroxymethyl substituents. []
Relevance: This compound shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the 5-position of the benzodiazepine ring and a methyl group at the 1-position. The key structural differences lie in the substituent at the 3-position of the benzodiazepine ring. []
Compound Description: This compound is a carbon-14 labeled analog of N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-benzamide, synthesized for use as a cholecystokinin A (CCK-A) antagonist. [] The carbon-14 labeling allows for its use in metabolic and pharmacokinetic studies.
Relevance: This compound closely resembles 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, differing only in the substitution at the 3-position of the benzodiazepine ring. The target compound has a urea group with a benzo[1,3]dioxol-5-yl substituent, whereas this compound has a benzamide group. Both compounds share the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure. []
Compound Description: This compound is a carbon-14 labeled cholecystokinin A (CCK-A) antagonist. It features a thiophene-2-carboxamide substituent at the 3-position of the benzodiazepine ring, with the carbon-14 label incorporated in the carboxyl group. []
Relevance: This compound demonstrates structural similarities to 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, sharing the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure. Both compounds are further characterized by the presence of an aromatic ring substituent at the 3-position of the benzodiazepine ring, although the specific aromatic ring and the linking group differ. The target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while this compound has an amide linker and a thiophene-2-yl aromatic substituent. []
Compound Description: This compound is a potent inhibitor of Respiratory Syncytial Virus (RSV) identified as a clinical candidate. It exhibits potent anti-RSV activity in vitro and possesses a good pharmacokinetic profile. []
Relevance: RSV-604 shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the 5-position of the benzodiazepine ring and a urea substituent at the 3-position. The key structural difference lies in the substituent attached to the urea moiety. The target compound has a benzo[1,3]dioxol-5-yl group, while RSV-604 has a 2-fluorophenyl group. Additionally, RSV-604 lacks the methyl group present at the 1-position of the target compound. []
Compound Description: ND7001 is a phosphodiesterase 2 (PDE2) inhibitor that increases cGMP levels in neurons. It demonstrated anxiolytic effects in animal models, suggesting potential therapeutic applications in anxiety disorders. []
Relevance: ND7001 shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the benzodiazepine ring, but at different positions: ND7001 at the 7-position and the target compound at the 5-position. They both have a methyl group at the 1-position of the benzodiazepine ring. Additionally, both compounds have an aromatic substituent at the 5-position of the benzodiazepine ring, although the specific aromatic ring and the linking group differ. The target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while this compound has an amide linker and a benzamide aromatic substituent. []
Compound Description: This radioiodinated 1,4-benzodiazepine is a high-affinity antagonist for cholecystokinin type 1 (CCK1) receptors. It has potential applications in tumor targeting due to its ability to identify a higher number of receptor binding sites compared to agonists. []
Relevance: This compound closely resembles 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, differing only in the substituent attached to the urea moiety. The target compound has a benzo[1,3]dioxol-5-yl group, while this compound has a 3-iodophenyl group. Both compounds share the core 1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl structure and are classified as 1,4-benzodiazepines. []
Compound Description: This is another radioiodinated 1,4-benzodiazepine, but it selectively targets cholecystokinin type 2 (CCK2) receptors. []
Relevance: This compound is the enantiomer of (S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea, highlighting the importance of stereochemistry in receptor selectivity within this class of compounds. Like its enantiomer, this compound also shares close structural similarities to 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea, with the main difference being the 3-iodophenyl group replacing the benzo[1,3]dioxol-5-yl group at the urea substituent. []
Compound Description: Compound XXI is a potent γ-secretase inhibitor with broad activity against various papillomavirus types. It exhibits an IC50 in the picomolar range for in vitro infection inhibition, showcasing its high potency. []
Relevance: Compound XXI shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds have a methyl group at the 1-position and a phenyl substituent at the 5-position of the benzodiazepine ring. The difference lies in the substituent at the 3-position: the target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while compound XXI has a propionamide substituent with a 3,5-difluorophenyl group. []
Compound Description: IN973 is a high-affinity and selective radioligand for γ-secretase used to study its occupancy in the brains of Tg2576 mice, a model for Alzheimer's disease. It binds to γ-secretase with high specificity in various species, including humans. []
Relevance: IN973 shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds have a methyl group at the 1-position and a phenyl group at the 5-position of the benzodiazepine ring. They differ in the substituent at the 3-position: the target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent, while IN973 has a succinamide substituent with isobutyl and propyl groups. []
Compound Description: This compound is a potent and selective peptidomimetic inhibitor of caspase-3, a cysteine protease involved in apoptosis and various human disorders. It represents a conformationally constrained form of the tetrapeptide Ac-DEVD-H, incorporating a 1,4-benzodiazepine nucleus within the peptidic sequence. []
Relevance: This compound shares the core 1,4-benzodiazepine scaffold with 1-Benzo[1,3]dioxol-5-yl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea. Both compounds feature a phenyl group at the 5-position of the benzodiazepine ring. The difference lies in the substituents and modifications at the 1 and 3 positions of the benzodiazepine ring. The target compound has a urea linker and a benzo[1,3]dioxol-5-yl aromatic substituent at the 3-position, while this compound has a complex succinamic acid derivative with a tetrahydrofuran ring and an acetyl group at the 3-position. Additionally, this compound lacks the methyl group present at the 1-position of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.